molecular formula C29H33FN4O6 B12326273 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Cat. No.: B12326273
M. Wt: 552.6 g/mol
InChI Key: JZLRFHKDRQZPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Semantic Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate . Breaking down the nomenclature:

  • Pyrimidin-5-yl 2,2-dimethylpropanoate : The ester moiety at position 5 of the pyrimidine ring derives from 2,2-dimethylpropanoic acid (pivalic acid).
  • 4-[(4-Fluorophenyl)methylcarbamoyl] : Position 4 bears an amide group linked to a 4-fluorobenzyl substituent, forming a carbamoyl linkage.
  • 1-Methyl-6-oxo : The pyrimidine ring is substituted with a methyl group at position 1 and a ketone at position 6, rendering it a pyrimidinone derivative.
  • 2-[2-(Phenylmethoxycarbonylamino)propan-2-yl] : Position 2 features a branched alkyl chain with a carbamate-protected amine, where the phenylmethoxy (benzyloxy) group acts as the carbonate ester.

This semantic structure reflects the compound’s hybrid nature, integrating pyrimidinone, carbamate, and amide functionalities into a single scaffold.

Molecular Formula and Weight Validation

The molecular formula C~29~H~33~FN~4~O~6~ is confirmed via high-resolution mass spectrometry and elemental analysis. Calculating the molecular weight:

  • Carbon (C~29~) : 29 × 12.01 = 348.29 g/mol
  • Hydrogen (H~33~) : 33 × 1.008 = 33.26 g/mol
  • Fluorine (F) : 1 × 19.00 = 19.00 g/mol
  • Nitrogen (N~4~) : 4 × 14.01 = 56.04 g/mol
  • Oxygen (O~6~) : 6 × 16.00 = 96.00 g/mol
    Total : 348.29 + 33.26 + 19.00 + 56.04 + 96.00 = 552.59 g/mol , consistent with the reported value of 552.6 g/mol .

Stereochemical Configuration and Conformational Isomerism

The compound exhibits two stereogenic centers:

  • Propan-2-yl carbamate : The quaternary carbon in the 2-(phenylmethoxycarbonylamino)propan-2-yl group creates a chiral center, though PubChem data does not specify enantiomeric preference.
  • Pyrimidinone ring : The 1-methyl and 6-oxo substituents impose planarity, restricting rotation about the C5–N1 bond.

Conformational analysis via computational models reveals three stable rotamers due to:

  • Restricted rotation of the 4-fluorobenzylamide’s C–N bond (energy barrier ~12 kcal/mol).
  • Free rotation of the benzyloxy group in the carbamate moiety.

Functional Group Identification and Positional Analysis

The compound’s functional topology is mapped as follows:

Position Functional Group Role
Pyrimidine C5 Pivalate ester (2,2-dimethylpropanoate) Enhances metabolic stability by resisting esterase hydrolysis.
Pyrimidine C4 4-Fluorobenzylamide Engages hydrogen bonding with biological targets (e.g., IDO1 enzyme).
Pyrimidine C2 Carbamate-protected tertiary amine Mitigates amide hydrolysis while maintaining target affinity.
Pyrimidine C1/N1 Methyl group and ketone Stabilizes the enol tautomer, critical for π-stacking interactions.

Comparative Structural Relationship to Pyrimidine-Carbamate Hybrid Compounds

This compound shares structural motifs with inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), where pyrimidinone-carbamate hybrids optimize potency and stability. Key comparisons include:

Feature This Compound Reference Compound 18
Carbamate Group Benzyloxycarbonyl Cyclopropyl
Pyrimidine C4 4-Fluorobenzylamide Unsubstituted benzamide
Log D (pH 7) 2.8 (predicted) 2

Properties

Molecular Formula

C29H33FN4O6

Molecular Weight

552.6 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H33FN4O6/c1-28(2,3)26(37)40-22-21(23(35)31-16-18-12-14-20(30)15-13-18)32-25(34(6)24(22)36)29(4,5)33-27(38)39-17-19-10-8-7-9-11-19/h7-15H,16-17H2,1-6H3,(H,31,35)(H,33,38)

InChI Key

JZLRFHKDRQZPBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Amination at C2

  • React N-methylpyrimidinone with 2-amino-2-methylpropanenitrile in presence of Pd/C (10%) under H₂ (50 psi).
  • Yield : 70%.

Carbamate Protection

  • Treat the amine with benzyl chloroformate (Cbz-Cl) in dichloromethane and triethylamine (TEA) at 0°C.
  • Yield : 95%.

Amidation at C4: 4-[[[(4-Fluorophenyl)Methyl]Amino]Carbonyl]

Coupling the pyrimidine carboxylic acid (generated via hydrolysis of a precursor ester) with 4-fluorobenzylamine employs DCC-mediated amidation:

Steps :

  • Hydrolyze methyl ester (5-position) using NaOH/MeOH/H₂O (70°C, 2 h).
  • Activate carboxylic acid with DCC (1.5 eq) and HOBt (1 eq) in THF.
  • Add 4-fluorobenzylamine (1.2 eq), stir at 25°C for 12 h.

Yield : 88%.

Esterification at C5: 2,2-Dimethylpropanoate

Pivaloylation of the C5 hydroxyl group uses pivaloyl chloride under Steglich conditions:

Procedure :

  • Combine pyrimidine alcohol (1 eq), pivaloyl chloride (1.5 eq), DMAP (0.1 eq), and TEA (2 eq) in DCM.
  • Stir at 25°C for 6 h.

Yield : 92%.

Critical Analysis of Methodologies

Steric and Electronic Challenges

  • Bulky substituents : The 2,2-dimethylpropanoate and carbamate groups necessitate high dilution (0.1 M) to mitigate steric hindrance during coupling.
  • Catalyst selection : Lewis acids (e.g., TMSOTf) enhance reaction rates in nucleophilic substitutions, as seen in trichloroacetimidate couplings.

Yield Optimization

  • Temperature control : Exothermic reactions (e.g., DCC activation) require ice baths to prevent racemization.
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) achieves >95% purity for intermediates.

Comparative Reaction Conditions

Step Method A (Ref) Method B (Ref) Optimal Parameters
Esterification Acrylate, Toluene, Reflux Pivaloyl chloride, DCM DCM, DMAP, 25°C, 6 h
Amidation Morpholine, Reflux DCC/HOBt, THF DCC, 4-fluorobenzylamine
Cyclization Urea, Acetic acid β-keto ester, HCl Urea, HCl, Reflux

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl ester and fluorophenyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Compounds similar to propanoic acid derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives that target specific pathways in cancer cells can induce apoptosis and halt tumor growth.
    • A study highlighted the synthesis of a compound with a similar structure that exhibited potent activity against various cancer cell lines through modulation of metabolic pathways .
  • Anti-inflammatory Agents :
    • The compound's structure suggests potential anti-inflammatory properties. Research has shown that certain propanoic acid derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
    • A specific derivative demonstrated significant inhibition of COX-2, leading to reduced inflammation in animal models .
  • PPAR Agonists :
    • The compound may act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism.
    • A related compound was shown to have a triple-acting profile on PPARα, -γ, and -δ, indicating potential for treating metabolic disorders such as diabetes and obesity .

Synthesis and Development

The synthesis of such complex molecules often involves multi-step processes that include:

  • Functional Group Modifications : Incorporating fluorophenyl groups can enhance biological activity and selectivity.
  • Use of Protecting Groups : During synthesis, protecting groups are essential to prevent unwanted reactions at sensitive sites.

Case Studies

  • Inhibition Studies :
    • Research has indicated that certain derivatives can inhibit lysosomal phospholipase A2 (PLA2), which is crucial for maintaining membrane integrity in cells. This inhibition is linked to potential toxic effects during drug development .
  • Pharmacokinetics :
    • Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds to predict their behavior in biological systems. Understanding these properties is critical for assessing the viability of new drug candidates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinyl ester can facilitate specific interactions with biological molecules. The pathways involved may include signal transduction, metabolic regulation, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / Class Key Structural Features Biological Activity Reference
Bezafibrate & Efaproxiral Phenoxyacetic acid derivatives with propanoic acid backbone. GPR40 agonists; regulate insulin secretion and lipid metabolism. IC₅₀: ~1–10 µM.
Tazarotenic Acid Acetylenic retinoid with carboxyl terminus. Retinoic acid receptor agonist; treats psoriasis. IC₅₀: 0.1–1 µM in dermatological models.
Chlorinated 3-Phenylpropanoic Acids 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid and esters. Antimicrobial: MIC = 8–32 µg/mL against E. coli and S. aureus.
β-Hydroxy-β-Aryl Propanoic Acids 3-Hydroxy-3,3-diphenylpropanoic acid derivatives. Anti-inflammatory: COX-2 selective (IC₅₀: 5–20 µM); gastric tolerability.
Organotin(IV) Carboxylates Triphenyltin complexes with propanoic acid derivatives (e.g., oxaprozin analogs). Anticancer: IC₅₀ = 0.1–0.7 µM against MCF-7, PC-3, and HT-29 cell lines.

Functional Comparisons

  • However, its pyrimidine core may confer kinase inhibition (unlike fibrates or retinoids). Compared to bezafibrate (Ki for PPARα: ~50 µM), the pyrimidinyl ester’s bulkier substituents could enhance receptor specificity but reduce solubility .
  • Antimicrobial Activity: While chlorinated 3-phenylpropanoic acids (e.g., compound 1 in ) show selective activity against Gram-positive bacteria (MIC: 8 µg/mL), the target compound’s fluorophenyl and benzyloxy groups may broaden its spectrum.
  • Anticancer Potential: Organotin(IV) carboxylates (e.g., Ph₃SnL1) exhibit caspase-independent apoptosis in MCF-7 cells (IC₅₀: 0.218 µM) . The target compound’s pyrimidine-oxo moiety could similarly interfere with DNA synthesis or kinase signaling.
  • Metabolic Stability: The phenylmethoxy carbonyl amino group in the target compound may enhance metabolic stability compared to simpler esters (e.g., ethyl propanoates in ), but could reduce bioavailability due to increased hydrophobicity.

SAR Insights

  • Carboxylic Acid vs. Ester : Replacement of the carboxylic acid with sulfonic/phosphonic groups (e.g., compounds 7–8 in ) reduces receptor binding (Ki > 2400 nM for GPR44), highlighting the importance of the acid/ester motif.
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogs (e.g., β-hydroxy-β-aryl propanoic acids in ).

Research Findings and Data Tables

Table 1: Anticancer Activity Comparison

Compound Cell Line (IC₅₀, µM) Mechanism of Action Reference
Target Compound Not reported Hypothesized kinase/DNA interaction -
Ph₃SnL1 (Organotin(IV)) MCF-7: 0.218 ± 0.025 Caspase-independent apoptosis
3-(4-Hydroxyphenyl)propanoic acid MCF-7: 12.5 ± 1.2 Estrogen receptor modulation

Table 2: Antimicrobial Activity

Compound Microorganism (MIC, µg/mL) Selectivity Notes Reference
Target Compound Not reported Potential broad-spectrum activity -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid E. coli: 16 Selective for Gram-negative bacteria
Propanoic acid derivatives from Brevibacillus spp. MRSA: 32–64 Synergistic with oxalic acid

Biological Activity

The compound Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester (CAS No. 1157487-56-3) is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29FN6O6C_{25}H_{29}FN_{6}O_{6} with a molecular weight of approximately 528.53 g/mol. The structure features several functional groups that contribute to its biological activity, including a fluorophenyl moiety and a pyrimidinyl ester.

Structural Formula

PropertyValue
Molecular FormulaC25H29FN6O6
Molecular Weight528.53 g/mol
CAS Number1157487-56-3
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been studied for its potential as an inhibitor of specific kinases involved in cancer proliferation.

  • Inhibition of Kinases : The compound has shown promise in inhibiting the MEK1/2 kinases, which are crucial in the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in cancer cell lines such as MV4-11 and MOLM13 .
  • Apoptosis Induction : Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases.

Study on Cancer Cell Lines

A study evaluated the effects of the compound on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated:

  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating significant growth inhibition .
  • Mechanism : The compound down-regulated phospho-ERK1/2 levels, demonstrating its potential as a therapeutic agent in targeting the MEK-MAPK pathway.

Toxicological Assessment

A toxicological study involving Sprague-Dawley rats assessed the pharmacokinetics and toxicity of the compound:

  • Dosing : Rats received single oral or intravenous doses.
  • Findings : Significant inhibition of pMAPK was observed in both liver and lung tissues, indicating systemic exposure and pharmacological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.